molecular formula C7H9NO2S B8547271 2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

2-(1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene)acetonitrile

Cat. No. B8547271
M. Wt: 171.22 g/mol
InChI Key: PIKMJKIWALUBTH-UHFFFAOYSA-N
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Patent
US09328099B2

Procedure details

Potassium tert-butoxide (3.5 mL, 3.5 mmol, 1.0 M in THF) was stirred at 0° C. and THF (8 mL) was added. Diethyl (cyanomethyl)phosphonate (0.56 mL, 3.5 mmol) was added slowly by syringe. The reaction mixture was maintained at 0° C. for 10 minutes, then warmed to ambient temperature and maintained for 1 hour. The mixture was cooled to 0° C. and treated with the dropwise addition of dihydro-2H-thiopyran-4(3H)-one 1,1-dioxide (0.50 g, 3.4 mmol) in THF (5 mL). After addition, the mixture was maintained at 0° C. for 20 minutes, then warmed to ambient temperature and maintained for 18 hours. The reaction mixture was then diluted with water and extracted with EtOAc. The combined organic extracts were washed with water, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue was purified MPLC on silica gel (using a gradient elution of 0-50% EtOAc/hexanes). Desired fractions were identified, combined, and concentrated in vacuo to the title compound.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([CH2:9]P(=O)(OCC)OCC)#[N:8].[S:18]1(=[O:26])(=[O:25])[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1>C1COCC1.O>[O:25]=[S:18]1(=[O:26])[CH2:23][CH2:22][C:21](=[CH:9][C:7]#[N:8])[CH2:20][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0.56 mL
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
S1(CCC(CC1)=O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was maintained at 0° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified MPLC on silica gel (
WASH
Type
WASH
Details
a gradient elution of 0-50% EtOAc/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to the title compound

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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